(-)-delta-9-Thc (D3)
(-)-delta-9-Thc (D3)
Δ9-THC-d3 (CRM) is a certified reference material that is intended for use as an internal standard for the quantification of Δ9-THC by GC- or LC-MS. Δ9-THC is categorized as a cannabinoid. It is psychoactive and has diverse effects on perception, cognition, and pain sensitivity. Δ9-THC-d3 is regulated as a Schedule I compound in the United States. Δ9-THC-d3 (CRM) is provided as a DEA exempt preparation. This product is intended for research and forensic applications.
Brand Name:
Vulcanchem
CAS No.:
81586-39-2
VCID:
VC21199703
InChI:
InChI=1S/C21H30O2/c1-5-6-7-8-15-12-18(22)20-16-11-14(2)9-10-17(16)21(3,4)23-19(20)13-15/h11-13,16-17,22H,5-10H2,1-4H3/t16-,17-/m1/s1/i1D3
SMILES:
CCCCCC1=CC(=C2C3C=C(CCC3C(OC2=C1)(C)C)C)O
Molecular Formula:
C21H30O2
Molecular Weight:
317.5 g/mol
(-)-delta-9-Thc (D3)
CAS No.: 81586-39-2
Cat. No.: VC21199703
Molecular Formula: C21H30O2
Molecular Weight: 317.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
Description | Δ9-THC-d3 (CRM) is a certified reference material that is intended for use as an internal standard for the quantification of Δ9-THC by GC- or LC-MS. Δ9-THC is categorized as a cannabinoid. It is psychoactive and has diverse effects on perception, cognition, and pain sensitivity. Δ9-THC-d3 is regulated as a Schedule I compound in the United States. Δ9-THC-d3 (CRM) is provided as a DEA exempt preparation. This product is intended for research and forensic applications. |
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CAS No. | 81586-39-2 |
Molecular Formula | C21H30O2 |
Molecular Weight | 317.5 g/mol |
IUPAC Name | (6aR,10aR)-6,6,9-trimethyl-3-(5,5,5-trideuteriopentyl)-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol |
Standard InChI | InChI=1S/C21H30O2/c1-5-6-7-8-15-12-18(22)20-16-11-14(2)9-10-17(16)21(3,4)23-19(20)13-15/h11-13,16-17,22H,5-10H2,1-4H3/t16-,17-/m1/s1/i1D3 |
Standard InChI Key | CYQFCXCEBYINGO-MVOYJBSWSA-N |
Isomeric SMILES | [2H]C([2H])([2H])CCCCC1=CC(=C2[C@@H]3C=C(CC[C@H]3C(OC2=C1)(C)C)C)O |
SMILES | CCCCCC1=CC(=C2C3C=C(CCC3C(OC2=C1)(C)C)C)O |
Canonical SMILES | CCCCCC1=CC(=C2C3C=C(CCC3C(OC2=C1)(C)C)C)O |
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